Ethyl 2-(bromomethyl)-5-fluorobenzoate
Description
Ethyl 2-(bromomethyl)-5-fluorobenzoate (CAS 56427-67-9) is a substituted benzoate ester featuring a bromomethyl (-CH₂Br) group at the 2-position and a fluorine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₁₀BrFO₂, with a molecular weight of 261.0876 g/mol . The compound’s structure combines the reactivity of a benzyl bromide moiety with the electronic effects of fluorine, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-5-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
ARZGPOREZGNCLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Parameters of Comparable Compounds
Comparative Analysis
Functional Group Variations Ethyl 2-bromo-5-fluorobenzimidate (CAS 1260849-11-3) replaces the benzoate ester with a benzimidate group (-N=C-O-), altering its reactivity. Imidate esters are often used as intermediates in heterocyclic synthesis, contrasting with benzoate esters’ typical roles in prodrug design or polymer chemistry .
However, the fluorine at C3 (meta to bromo) may reduce steric hindrance compared to the C5 fluorine in the parent compound . Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS 351325-30-9) features chlorine at C2 and fluorine at C4, creating a polyhalogenated structure. The electron-withdrawing effects of chlorine and fluorine may synergistically increase electrophilicity at the carbonyl carbon, influencing hydrolysis rates .
Molecular Weight and Physicochemical Implications
- The highest molecular weight (281.51 g/mol) is observed in Ethyl 5-bromo-2-chloro-4-fluorobenzoate , attributed to the additional chlorine atom. This may correlate with higher melting points or reduced solubility in polar solvents compared to the parent compound .
- Ethyl 2-bromo-5-fluorobenzimidate has the lowest molecular weight (246.076 g/mol), likely due to the absence of a methylene group and the imidate functional group’s compact structure .
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